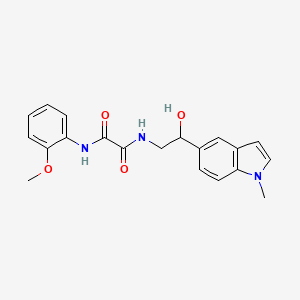

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-23-10-9-13-11-14(7-8-16(13)23)17(24)12-21-19(25)20(26)22-15-5-3-4-6-18(15)27-2/h3-11,17,24H,12H2,1-2H3,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDFIUNKLJTHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves the following steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

Hydroxylation: The indole derivative is then hydroxylated using reagents such as hydrogen peroxide or osmium tetroxide.

Oxalamide Formation: The hydroxylated indole is reacted with oxalyl chloride to form the oxalamide intermediate.

Methoxyphenyl Substitution: Finally, the oxalamide intermediate is reacted with 2-methoxyaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens or nucleophiles in the presence of a base.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxalamides with various functional groups.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis and in the development of new materials.

Biology: As a probe for studying biological processes involving indole derivatives.

Medicine: Potential use as a therapeutic agent due to its unique structure and biological activity.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide may involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, and the methoxyphenyl group may enhance binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Features and Substituent Analysis

The compound’s structure can be compared to other oxalamides with aromatic or heterocyclic substituents:

Key Observations :

- Indole vs. Benzyl/Pyridine Groups: The target’s indole moiety may confer unique π-π stacking or hydrogen-bonding interactions compared to S336’s pyridine or GMC-5’s isoindolinone .

- Hydroxyethyl vs.

- Methoxy Positioning : The 2-methoxyphenyl group may sterically hinder enzymatic degradation compared to 4-methoxy analogs (e.g., GMC-5) .

Research Implications and Gaps

While structural analogs provide insights, direct data on the target compound’s toxicity, stability, or efficacy are absent. Further studies should:

Evaluate its binding affinity to umami receptors (hTAS1R1/hTAS1R3) .

Assess CYP enzyme inhibition to rule out drug-interaction risks .

Explore applications in biodegradable polymers leveraging its hydroxyl group .

Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic compound with a complex structure that integrates an indole moiety and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with serotonin receptors and other biological pathways.

Chemical Structure and Properties

The molecular formula of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is C21H26N4O3, and its molecular weight is approximately 434.496 g/mol. The compound features several functional groups, including a hydroxyl group, methoxy group, and an oxalamide linkage, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N4O3 |

| Molecular Weight | 434.496 g/mol |

| CAS Number | 2034441-72-8 |

The biological activity of this compound is primarily attributed to its interaction with the 5-HT1D serotonin receptor , which plays a crucial role in neurotransmitter regulation and has implications in mood disorders and anxiety. The binding affinity of the compound to this receptor suggests potential therapeutic applications in treating conditions such as depression and anxiety disorders.

Research indicates that the oxalamide group enhances the binding affinity to the receptor, while the indole structure is known for its ability to modulate various biological pathways through receptor interactions .

Antioxidant Activity

Studies have shown that compounds with similar structural features exhibit significant antioxidant properties. The DPPH assay, which measures free radical scavenging activity, indicated that N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide possesses moderate antioxidant activity, making it a candidate for further exploration in oxidative stress-related diseases .

Antitumor Activity

In vitro studies have assessed the antitumor potential of this compound against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects on HepG2 liver cancer cells and HeLa cervical cancer cells. The IC50 values indicate that the compound effectively inhibits cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Studies

Case Study 1: Anticancer Effects on HepG2 Cells

A study investigated the effects of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide on HepG2 cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. This suggests that the compound may induce apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in a model of induced oxidative stress. The results indicated that treatment with the compound significantly reduced markers of oxidative damage in neuronal cells, highlighting its potential for protecting against neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with coupling intermediates. Key steps include:

- Amide bond formation : Reacting oxalyl chloride with amine precursors under inert atmospheres (e.g., nitrogen) to prevent hydrolysis.

- Hydroxy and methoxy group introduction : Controlled alkylation or substitution reactions using reagents like NaBH₄ for reduction or methoxy-substituted phenylboronic acids for Suzuki couplings .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Critical Conditions : - Temperature: 0–25°C for sensitive steps (e.g., amine coupling).

- Solvent choice: Polar aprotic solvents (DMF, dichloromethane) enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound, and what specific spectral markers should researchers prioritize?

- Methodological Answer : Primary Techniques :

- ¹H/¹³C NMR : Confirm regiochemistry via methoxy (-OCH₃, δ ~3.8 ppm) and indole NH (δ ~10.5 ppm) signals. Aromatic protons in the 2-methoxyphenyl group appear as doublets (δ 6.8–7.2 ppm) .

- LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to verify molecular weight (e.g., calculated m/z for C₂₁H₂₃N₃O₄: 406.17) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and hydroxyl groups (broad -OH at ~3200–3500 cm⁻¹) .

Purity Metrics : HPLC retention time consistency and absence of extraneous peaks (≥95% purity threshold) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound across different in vitro models?

- Methodological Answer :

- Comparative Assays : Use standardized cell lines (e.g., HEK293 vs. HeLa) under identical conditions (e.g., serum concentration, incubation time) to isolate model-specific effects .

- Pathway-Specific Profiling : Employ RNA-seq or phosphoproteomics to identify divergent signaling pathways (e.g., apoptosis vs. autophagy) activated in conflicting studies .

- Dose-Response Curves : Analyze EC₅₀ shifts to determine if activity discrepancies stem from concentration-dependent effects (e.g., dual agonist/antagonist behavior) .

Q. What strategies are recommended for optimizing the stereochemical outcomes in the synthesis of this compound, particularly concerning its hydroxy and methoxy substituents?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives during hydroxy group formation to enforce enantiomeric control .

- Catalytic Asymmetric Synthesis : Employ Pd-catalyzed asymmetric allylic alkylation for methoxy-substituted intermediates (e.g., ee >90% with (S)-t-BuPHOX ligands) .

- Crystallography-Guided Refinement : Resolve stereoisomerism via single-crystal X-ray diffraction (SHELX software) to validate configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.